molecular formula C22H27N7O2 B11191415 N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine

N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine

Cat. No.: B11191415
M. Wt: 421.5 g/mol
InChI Key: KTSFUESDYZUPGM-UHFFFAOYSA-N
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Description

N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with amino and methoxyphenyl groups, as well as a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine typically involves multiple steps. One common method is the condensation of 4-(4-methoxyphenyl)piperazine with 2-chloro-4,6-diamino-1,3,5-triazine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting intermediate is then further reacted with 4-methoxyaniline to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-6-{[4-(4-chlorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine
  • N-(4-amino-6-{[4-(4-methylphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methylphenyl)amine

Uniqueness

N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups may enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C22H27N7O2

Molecular Weight

421.5 g/mol

IUPAC Name

2-N-(4-methoxyphenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H27N7O2/c1-30-18-7-3-16(4-8-18)24-22-26-20(25-21(23)27-22)15-28-11-13-29(14-12-28)17-5-9-19(31-2)10-6-17/h3-10H,11-15H2,1-2H3,(H3,23,24,25,26,27)

InChI Key

KTSFUESDYZUPGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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